

N,O-Bis(trifluoroacetyl)hydroxylamine molecular weight and formula

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Compound of Interest

Compound Name:	<i>N,O-</i> <i>Bis(trifluoroacetyl)hydroxylamine</i>
Cat. No.:	B1215976

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An In-depth Technical Guide to **N,O-Bis(trifluoroacetyl)hydroxylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis(trifluoroacetyl)hydroxylamine (BTFAH) is a significant reagent in modern organic synthesis, primarily functioning as a potent electrophilic aminating agent. Its utility is highlighted by the two electron-withdrawing trifluoroacetyl groups, which greatly increase the electrophilicity of the nitrogen atom. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and drug development.

Core Properties and Specifications

N,O-Bis(trifluoroacetyl)hydroxylamine is a stable, white to off-white crystalline solid.^[1] It is characterized by its hygroscopic nature, readily absorbing moisture from the air, which necessitates handling under inert and anhydrous conditions.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₄ HF ₆ NO ₃	[3][4]
Molecular Weight	225.05 g/mol	[1][3][4]
CAS Number	684-78-6	[1][4]
Physical State	Solid (White to Almost white powder/crystal)	[1]
Melting Point	60 °C	
Storage Conditions	Refrigerated (0-10°C), under inert gas	
Key Characteristics	Moisture and heat sensitive, hygroscopic	[1][2]

Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine

The most established method for synthesizing **N,O-Bis(trifluoroacetyl)hydroxylamine** is through the direct acylation of a hydroxylamine salt with trifluoroacetic anhydride (TFAA).^[1] This method is noted for its convenience and the use of inexpensive, commercially available starting materials.^{[1][5][6]}

Experimental Protocol: Synthesis from Hydroxylamine Hydrochloride

This protocol is based on the direct acylation method.

Materials:

- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Trifluoroacetic anhydride (TFAA)
- Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

Procedure:

- To a suspension of hydroxylamine hydrochloride in an anhydrous solvent, add trifluoroacetic anhydride (a 1:2.2 molar ratio of hydroxylamine hydrochloride to TFAA is typical to ensure complete bis-acylation).[1][2]
- The reaction is performed under anhydrous conditions to prevent the hydrolysis of the anhydride.
- The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.
- Upon completion, the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization from a suitable solvent like dichloromethane or through vacuum distillation to obtain the final product as a white to off-white crystalline solid.[1][2]

Purity Assessment:

- The purity of the synthesized **N,O-Bis(trifluoroacetyl)hydroxylamine** can be confirmed using spectroscopic methods. ^{19}F NMR spectroscopy is particularly useful to confirm the presence of the two distinct trifluoroacetyl groups.[1]

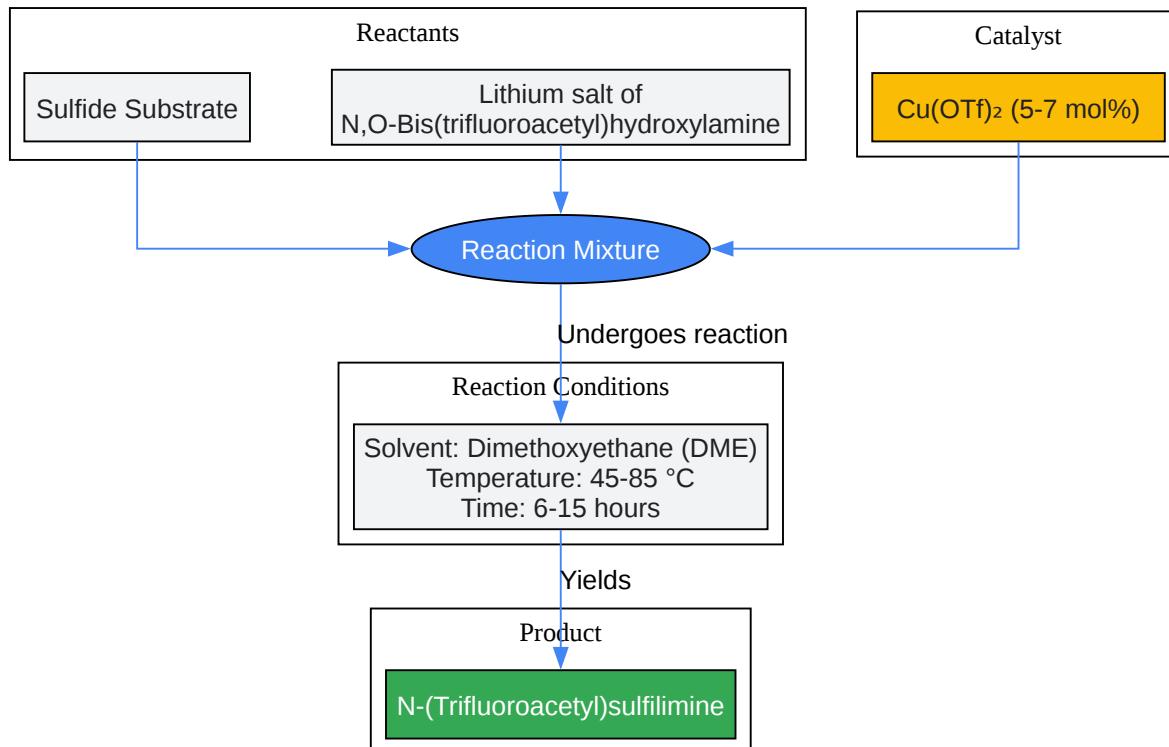
Applications in Organic Synthesis and Drug Development

N,O-Bis(trifluoroacetyl)hydroxylamine's primary role is as a source of electrophilic nitrogen. [1] This reactivity is harnessed in several synthetic transformations valuable in medicinal chemistry and drug discovery.

Copper-Catalyzed Synthesis of N-(Trifluoroacetyl)sulfilimines

A key application is the copper(II)-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from various sulfides.[1][5] These sulfilimines are valuable synthetic intermediates, for instance, in the stereospecific conversion to optically active sulfoxides, which are important in asymmetric

synthesis.^[1] Copper(II) triflate ($\text{Cu}(\text{OTf})_2$) has been shown to be a particularly effective catalyst for this transformation.^{[1][5]}



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Caption: Workflow for the copper-catalyzed synthesis of N-(Trifluoroacetyl)sulfilimines.

Experimental Protocol: Trifluoroacetamidation of Sulfides

This protocol is adapted from the work of Carreira and colleagues.^[5]

Materials:

- Sulfide substrate (e.g., Tetrahydrothiophene, Thioanisole)
- Lithium salt of **N,O-Bis(trifluoroacetyl)hydroxylamine** (2 equivalents)
- Copper(II) triflate ($\text{Cu}(\text{OTf})_2$) (5-7 mol %)
- Dimethoxyethane (DME) as solvent

Procedure:

- In an oven-dried flask under an inert atmosphere, combine the sulfide substrate, the lithium salt of **N,O-Bis(trifluoroacetyl)hydroxylamine**, and $\text{Cu}(\text{OTf})_2$ in dimethoxyethane (to a concentration of approximately 0.10 M).[6]
- Heat the reaction mixture to a temperature between 45-85 °C.[1][6]
- Stir the reaction for 6-15 hours, monitoring for completion.[1][6]
- Upon completion, concentrate the reaction mixture in *vacuo*.[6]
- Purify the resulting residue by chromatography on silica gel to afford the N-(trifluoroacetyl)sulfilimine product.[6]

Examples of Yields:

- Thioanisole can be converted to N-(Trifluoroacetyl)methylphenylsulfilimine with a 95% yield. [1]
- Tetrahydrothiophene yields N-(Trifluoroacetyl)tetrahydrothiophenesulfilimine in 85% yield.[1]

Conversion of Aldehydes to Nitriles (Pomeroy Reaction)

N,O-Bis(trifluoroacetyl)hydroxylamine is also an effective reagent for the conversion of organic aldehydes into their corresponding nitriles under mild conditions.[1][2] This transformation provides a valuable tool for this specific functional group conversion.[1]

Potential in Drug Discovery

The broader class of hydroxylamine derivatives is being explored for creating bioisosteres that can improve drug properties such as metabolic stability and lipophilicity.^[1] While trisubstituted hydroxylamines have been historically excluded from drug discovery programs due to concerns over the N-O bond's stability, recent research is challenging this notion, demonstrating their potential in developing structurally innovative drug candidates.^[7] For instance, hydroxylamine derivatives have been designed and synthesized as antibacterial agents that inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for bacterial proliferation.^{[8][9]}

Safety and Handling

N,O-Bis(trifluoroacetyl)hydroxylamine is a hygroscopic compound and should be handled under inert, anhydrous conditions and stored in a vacuum desiccator.^{[1][2]} Standard personal protective equipment, including gloves and eye/face protection, is recommended during handling.^[1] It is classified as causing skin and serious eye irritation. For research use only, not for human or veterinary use.^{[1][4]}

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